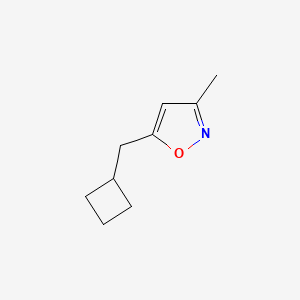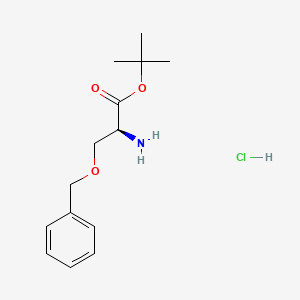
tert-Butyl O-benzyl-L-serinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl O-benzyl-L-serinate hydrochloride typically involves the protection of the hydroxyl group of L-serine with a tert-butyl group and the amino group with a benzyl group. The reaction conditions often include the use of tert-butyl chloride and benzyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl O-benzyl-L-serinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The tert-butyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl O-benzyl-L-serinate hydrochloride is used as a building block in peptide synthesis. It is particularly useful in the synthesis of glycopeptides and lipopeptides .
Biology: In biological research, the compound is used to study protein interactions and enzyme mechanisms. It serves as a substrate for various enzymatic reactions .
Medicine: In medicine, this compound is used in the development of peptide-based drugs. It is also used in the synthesis of amino-phospholipids, which have potential therapeutic applications .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of tert-Butyl O-benzyl-L-serinate hydrochloride involves its role as a protected amino acid in peptide synthesis. The tert-butyl and benzyl groups protect the hydroxyl and amino groups, respectively, during the synthesis process. These protecting groups can be selectively removed under specific conditions, allowing for the formation of desired peptide bonds .
Comparison with Similar Compounds
O-tert-Butyl-L-serine tert-butyl ester hydrochloride: This compound is similar in structure but lacks the benzyl group.
O-Benzyl-N-(tert-butoxycarbonyl)-D-serine: This compound has a similar protecting group strategy but is based on D-serine instead of L-serine.
Uniqueness: tert-Butyl O-benzyl-L-serinate hydrochloride is unique due to its specific combination of protecting groups, which makes it particularly useful in the synthesis of complex peptides and other biomolecules .
Properties
Molecular Formula |
C14H22ClNO3 |
|---|---|
Molecular Weight |
287.78 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-phenylmethoxypropanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 |
InChI Key |
KRZCQGUIELEOOC-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](COCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


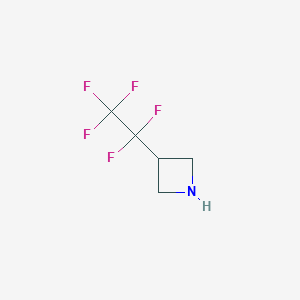
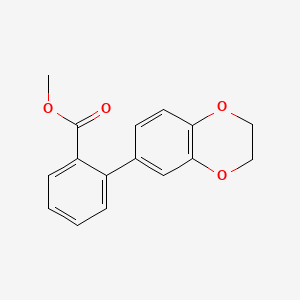
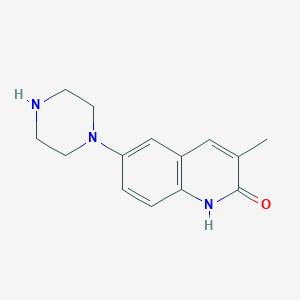
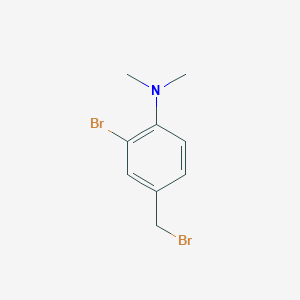
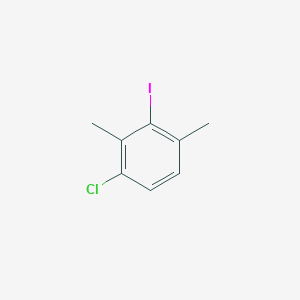
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857581.png)
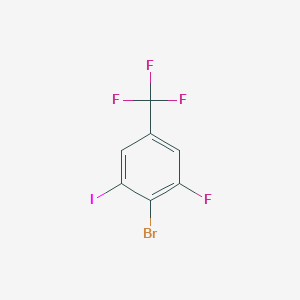
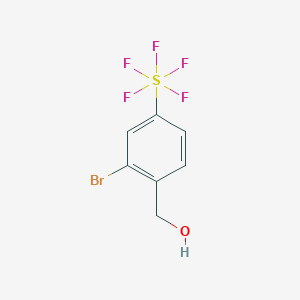
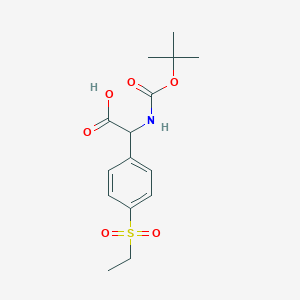
![8-Azaspiro[4.5]decan-2-one](/img/structure/B12857610.png)
![N-[(S)-1-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-2-methyl-propyl]-benzamide](/img/structure/B12857614.png)
![2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde](/img/structure/B12857617.png)
![2-Chloro-5-iodobenzo[d]oxazole](/img/structure/B12857619.png)
